molecular formula C11H13ClN2O2 B3031427 1-(4-Chloro-2-nitrophenyl)piperidine CAS No. 33784-44-0

1-(4-Chloro-2-nitrophenyl)piperidine

Cat. No.: B3031427
CAS No.: 33784-44-0
M. Wt: 240.68 g/mol
InChI Key: YTFSYIPAIYQDPS-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)piperidine is a substituted piperidine derivative featuring a chloronitrophenyl group at the 1-position of the piperidine ring. The compound’s structure combines a nitro group (electron-withdrawing) and a chlorine atom (halogen substituent) on the aromatic ring, which significantly influences its electronic properties and reactivity.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFSYIPAIYQDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301275
Record name 1-(4-Chloro-2-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33784-44-0
Record name NSC142162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chloro-2-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-nitrophenyl)piperidine typically involves the reaction of 4-chloronitrobenzene with piperidine. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Reduction: 1-(4-Amino-2-nitrophenyl)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring and piperidine moiety critically determine the compound’s properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Features
1-(4-Chloro-2-nitrophenyl)piperidine 4-Cl, 2-NO₂ on phenyl; 1-piperidine C₁₁H₁₂ClN₂O₂ ~253.7 (estimated) Combines nitro and chloro groups; potential for H-bonding and π-π stacking
1-(4,5-Dichloro-2-nitrophenyl)piperidine 4,5-Cl₂, 2-NO₂ on phenyl C₁₁H₁₁Cl₂N₂O₂ 275.13 Additional chlorine enhances lipophilicity and steric bulk
1-(5-Chloro-2-nitrophenyl)piperidine 5-Cl, 2-NO₂ on phenyl C₁₁H₁₂ClN₂O₂ 254.71 Altered substituent positions affect electronic distribution
W-18 (1-(4-Nitrophenylethyl)piperidine) 4-NO₂ on phenethyl; 2-piperidinyl C₁₃H₁₇N₃O₂ 259.3 Opioid receptor affinity; structural similarity to fentanyl

Key Observations :

  • Chlorine vs. Nitro Positioning : The 4-chloro-2-nitro configuration in the target compound balances electronic effects, whereas analogs like 1-(5-chloro-2-nitrophenyl)piperidine show altered dipole moments due to asymmetric substitution .
Physicochemical Properties

Data from structurally related compounds highlight trends:

Property This compound (Estimated) 1-(4,5-Dichloro-2-nitrophenyl)piperidine 1-(5-Chloro-2-nitrophenyl)piperidine
Melting Point (°C) ~260–280 (predicted) Not reported Not reported
Molecular Weight ~253.7 275.13 254.71
Solubility Low in water; soluble in DMSO, DMF Similar to analogs Similar to analogs

Biological Activity

1-(4-Chloro-2-nitrophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 4-chloro-2-nitrophenyl group. The presence of the nitro and chloro substituents contributes to its unique chemical reactivity and biological activity.

Chemical Formula

  • Molecular Formula : C12H13ClN2O4
  • CAS Number : 33784-44-0

Antimicrobial Activity

Research has indicated that various piperidine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that this compound possesses antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.0039 - 0.025 mg/mLStrong antibacterial
Escherichia coli0.0039 - 0.025 mg/mLStrong antibacterial
Candida albicans3.125 - 100 mg/mLModerate antifungal

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The nitro group can be reduced to form an amine, which may interact with various biological receptors or enzymes, leading to inhibition of microbial growth.
  • Receptor Binding : The chloro group allows for substitution reactions that can modify receptor interactions, enhancing its biological efficacy.

Study on Antibacterial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of electronic effects from substituents on the phenyl ring in modulating antibacterial potency .

Clinical Implications

In a clinical setting, derivatives of piperidine have been explored for their potential in drug development aimed at treating bacterial infections. The unique structural features of this compound may contribute to its effectiveness as a lead compound for further modifications in the quest for novel antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals that while many piperidine derivatives exhibit antimicrobial properties, the specific combination of chloro and nitro groups in this compound enhances its reactivity and biological activity.

Compound Name Key Feature Biological Activity
1-(4-Bromo-2-nitrophenyl)piperidineBromine instead of chlorineSimilar antibacterial activity
1-(4-Chloro-2-aminophenyl)piperidineAmino group instead of nitroReduced antimicrobial efficacy
This compound-4-acetic acidAcetic acid group additionAltered solubility and activity

This table illustrates how variations in substituents can significantly affect the biological properties of piperidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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